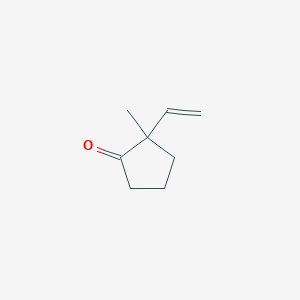

2-Methyl-2-vinylcyclopentanone

Description

Occurrence in Natural Products

Cyclopentanone (B42830) rings are integral components of numerous natural products, many of which exhibit significant biological activities. Their prevalence in nature has made them an attractive target for synthetic chemists aiming to replicate and modify these complex molecules. Examples of natural product classes containing the cyclopentanone moiety include prostaglandins (B1171923), which are involved in various physiological processes, and certain steroids and terpenes. The construction of these intricate ring systems is a key challenge in the total synthesis of such compounds. researchgate.netgoogle.comoregonstate.edu

Role as Synthetic Intermediates

Beyond their presence in natural products, cyclopentanone derivatives are highly valuable as synthetic intermediates. orgsyn.orggoogle.com The five-membered ring can be readily functionalized and manipulated, serving as a scaffold for the construction of more complex molecular architectures. scirp.orgscirp.org The reactivity of the ketone within the ring allows for a wide range of chemical transformations, including aldol (B89426) condensations, alpha-alkylation, and various cycloaddition reactions. vaia.com These reactions enable chemists to introduce new functional groups and build larger, more elaborate structures, making cyclopentanones a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. scirp.org

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-2-methylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-8(2)6-4-5-7(8)9/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOCJFXRKSRQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456048 | |

| Record name | Cyclopentanone, 2-ethenyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88729-76-4 | |

| Record name | Cyclopentanone, 2-ethenyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Methyl 2 Vinylcyclopentanone

Established Synthetic Routes

Established methods for the synthesis of 2-Methyl-2-vinylcyclopentanone provide reliable pathways to this specific molecular architecture. These routes are characterized by strategic bond formations that construct the five-membered ring system.

A notable and effective method for constructing cyclopentanones, including this compound, is through the intramolecular acylation of 5-trimethylsilylalkanoyl chlorides. orgsyn.org This approach is valued for its ability to form the cyclopentanone (B42830) ring cleanly and selectively from acyclic precursors. orgsyn.org

The core of this synthetic strategy involves a cyclization reaction facilitated by a Lewis acid, typically aluminum chloride. orgsyn.org The mechanism begins with the generation of a reactive acyl cation from the 5-trimethylsilylalkanoyl chloride and aluminum chloride. orgsyn.org This electrophilic acyl cation is then intramolecularly trapped by the nucleophilic carbon-silicon bond located at the other end of the molecule, leading to the formation of the five-membered ring and expulsion of the trimethylsilyl (B98337) group. orgsyn.org

The synthesis of the required acid chloride precursor first involves the alkylation of a suitable carboxylic acid ester, such as methyl tiglate. orgsyn.org This step typically employs a strong, non-nucleophilic base like lithium diisopropylamide (LDA), which is generated in situ from diisopropylamine (B44863) and butyllithium (B86547) in an appropriate solvent like tetrahydrofuran (B95107) at low temperatures (e.g., -78°C). orgsyn.org The resulting enolate is then alkylated with a 3-trimethylsilylalkyl halide. orgsyn.org The ester is subsequently hydrolyzed, and the resulting carboxylic acid is converted to the corresponding acid chloride before the final cyclization step with aluminum chloride. orgsyn.org

A key precursor for this synthesis is an alkylating agent bearing a trimethylsilyl group, such as 1-iodo-3-trimethylsilylpropane. orgsyn.org This iodo-derivative provides greater reactivity in the alkylation step compared to its chloro- or bromo-analogues. It is efficiently prepared from the more commercially available 1-chloro-3-trimethylsilylpropane. orgsyn.org The synthesis is a classic Finkelstein reaction, where the chloro-precursor is treated with sodium iodide in a refluxing acetone (B3395972) solution. The equilibrium is driven toward the iodo product by the precipitation of sodium chloride in acetone. orgsyn.org Subsequent workup and distillation under reduced pressure afford the purified 1-iodo-3-trimethylsilylpropane. orgsyn.org

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 1-chloro-3-trimethylsilylpropane | Sodium iodide, Acetone | 1-iodo-3-trimethylsilylpropane | 72–81% |

| Carboxylic Acid Precursor (1) | Product Cyclopentanone (3) | Yield (%) |

|---|---|---|

| 2,2-Dimethyl-5-trimethylsilylpentanoic acid | 2,2-Dimethylcyclopentanone | 92 |

| 2-Methyl-2-phenyl-5-trimethylsilylpentanoic acid | 2-Methyl-2-phenylcyclopentanone | 94 |

| 2-Methyl-2-vinyl-5-trimethylsilylpentanoic acid | This compound | 84 |

| 2-Phenyl-5-trimethylsilylpentanoic acid | 2-Phenylcyclopentanone | 92 |

Beyond the alkylsilane route, other modern synthetic methods have been developed to access vinyl-substituted ketones, which are important structural motifs in many natural products. caltech.edu

A novel and powerful strategy for the synthesis of α-vinyl carbonyl compounds involves the palladium-catalyzed decarbonylative dehydration of δ-oxocarboxylic acids. caltech.edunih.gov This method allows for the formation of challenging α-vinyl quaternary centers. nih.gov The δ-oxocarboxylic acids effectively serve as stable precursors, or "masked" vinyl groups, which are then revealed in the final transformation. caltech.edunih.gov The reaction proceeds by converting the carboxylic acid into a more reactive species, which then undergoes a palladium-catalyzed sequence likely involving oxidative addition, decarbonylation (loss of carbon monoxide), and β-hydride elimination to furnish the vinyl group. nih.gov This approach has been successfully applied to the synthesis of various α-vinyl quaternary carbonyl compounds, demonstrating its utility in complex molecule synthesis. caltech.educaltech.edu

Alternative Synthetic Pathways to Vinyl-Substituted Cyclopentanones

Conjugate Addition-Cyclization Methodologies

A powerful and widely used strategy for the synthesis of substituted cyclopentanones involves a tandem conjugate addition-cyclization sequence. orgsyn.orgorgsyn.org This approach allows for the controlled formation of the five-membered ring with concurrent introduction of desired substituents.

The conjugate addition of organocuprates to α,β-unsaturated diesters, followed by an intramolecular Dieckmann cyclization, is a classic and effective method for constructing substituted cyclopentanones. orgsyn.orgorgsyn.org Specifically, the use of higher-order cyanocuprates, often referred to as Lipshutz reagents, has proven advantageous due to their increased stability compared to traditional Gilman reagents (prepared from copper(I) iodide). orgsyn.org This enhanced stability is particularly beneficial when introducing thermally sensitive groups like a vinyl group, overcoming issues of cuprate (B13416276) decomposition that can lead to moderate yields. orgsyn.org The Michael addition of the cuprate to a substrate like dimethyl (E)-2-hexenedioate generates an enolate that readily undergoes cyclization. orgsyn.orgorgsyn.org

This conjugate addition-cyclization methodology has been successfully applied to the synthesis of 2-carbomethoxy-3-vinylcyclopentanone, a versatile intermediate for various natural products. orgsyn.orgorgsyn.org In a specific procedure, a higher-order vinylcyanocuprate is prepared from tetravinyltin, methyllithium, and copper(I) cyanide. orgsyn.org This cuprate then undergoes conjugate addition to dimethyl (E)-2-hexenedioate, followed by in situ Dieckmann cyclization to afford the desired 2-carbomethoxy-3-vinylcyclopentanone. orgsyn.org This approach is highly regiospecific, as the enolate formed after the initial addition cyclizes faster than it can be protonated, thus preventing the formation of 4-substituted cyclopentanone isomers. orgsyn.orgorgsyn.org

| Reagents | Substrate | Product | Yield | Reference |

| Tetravinyltin, Methyllithium, Copper(I) cyanide | Dimethyl (E)-2-hexenedioate | 2-Carbomethoxy-3-vinylcyclopentanone | 80% | orgsyn.org |

Table illustrating the synthesis of 2-Carbomethoxy-3-vinylcyclopentanone via conjugate addition-cyclization.

Chemoenzymatic Syntheses for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry to achieve high levels of stereocontrol. nih.govmit.edu This approach is particularly valuable for creating chiral molecules, including precursors to substituted cyclopentanones. Enzymes can be used to set stereocenters in small molecules, which then serve as building blocks in a larger synthetic sequence. mdpi.com For example, biocatalytic hydroxylation or enzymatic reductions can produce enantiomerically enriched intermediates. nih.govmdpi.com While specific chemoenzymatic routes to this compound are not detailed in the provided context, the principles of using enzymes to control stereochemistry can be applied to its synthesis, potentially by creating a chiral precursor through methods like dynamic kinetic resolution or enantioselective reduction. mdpi.com

Regiospecific and Convergent Routes to Disubstituted Cyclopentanones

The development of regiospecific and convergent synthetic routes is crucial for the efficient construction of complex molecules like 2,3-disubstituted cyclopentanones. acs.orgacs.org A convergent approach, where different fragments of the target molecule are synthesized separately and then joined together, is often more efficient than a linear synthesis. The conjugate addition-cyclization strategy is an excellent example of a regiospecific and convergent route. acs.org For instance, the reaction of a vinylcuprate with dimethyl hex-2-enedioate provides a direct and controlled pathway to 2-carbomethoxy-3-vinylcyclopentanone. orgsyn.org This method ensures the correct placement of the substituents on the cyclopentanone ring. acs.orgacs.org Such strategies are fundamental in the synthesis of biologically active compounds, including prostaglandins (B1171923) and certain antibiotics. acs.org

Optimization of Reaction Parameters

The efficient synthesis of this compound is contingent upon the careful optimization of key reaction parameters. These include the scale of the reaction, the type and loading of the catalyst, and the influence of solvents and temperature. A systematic approach to refining these variables is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis.

Scale-Up Considerations (e.g., mmol scale reactions)

Transitioning a synthetic procedure from a laboratory-bench scale to a larger, multi-millimole (mmol) scale requires careful consideration of reaction conditions to maintain efficiency and safety. In the synthesis of this compound via intramolecular acylation of 5-trimethylsilylalkanoyl chlorides, the reaction has been successfully performed on a significant scale. orgsyn.org One documented procedure starts with approximately 54-59 mmol of starting materials to produce the target compound. orgsyn.org

The table below outlines the specifics of a reported mmol-scale synthesis of this compound. orgsyn.org

| Starting Material | Moles (mol) | Reagent | Moles (mol) | Product Yield (g) | Product Yield (%) | Scale (mmol) |

| Diisopropylamine | 0.0591 | Butyllithium (1.53 M in hexane) | 0.0592 | 3.74–5.6 | 56–84 | ~54-59 |

| Methyl tiglate | 0.0539 | 1-Iodo-3-trimethylsilylpropane | 0.0537 |

This table summarizes the scale of a multi-step synthesis leading to this compound, with the yield based on the initial amount of methyl tiglate. orgsyn.org

In related syntheses of substituted cyclopentanones, scalability has also been a key consideration. For instance, the synthesis of 2-carbomethoxy-3-vinylcyclopentanone has been successfully executed on double the initially reported scale, demonstrating the robustness of the procedure for larger batches. orgsyn.orgorgsyn.org General strategies for scaling up chemical reactions, including those on a 10 mmol scale, often focus on maintaining efficient mixing and heat transfer, which can become challenging as the reaction volume increases. researchgate.net

Catalyst Loading and Efficiency

In contrast, other methodologies for constructing cyclopentanone rings utilize transition-metal catalysts at much lower, substoichiometric loadings. For the synthesis of dimethyl (E)-2-hexenedioate, a precursor for a vinylcyclopentanone derivative, a tetrakis(acetonitrile)palladium tetrafluoroborate (B81430) catalyst was used at a loading of approximately 0.55 mol% relative to the substrate. orgsyn.orgorgsyn.org Optimizing catalyst efficiency often involves finding the lowest possible loading that maintains a high yield and acceptable reaction time. For some palladium-catalyzed allylic alkylations, catalyst loading has been successfully lowered from 10 mol% to 5 mol% without a decrease in yield. acs.org Further optimization can involve adjusting the temperature; for instance, in certain base-catalyzed isomerizations, catalyst loading was reduced from 20 mol% to 10 mol% by increasing the reaction temperature, achieving a comparable yield. acs.org

The table below presents examples of catalyst systems used in the synthesis of cyclopentanone derivatives, highlighting the different approaches to catalyst loading.

| Target Compound/Precursor | Catalyst | Catalyst Loading | Notes |

| This compound | Aluminum chloride | Stoichiometric | Used for intramolecular Friedel-Crafts acylation. orgsyn.org |

| Dimethyl (E)-2-hexenedioate | Tetrakis(acetonitrile)palladium tetrafluoroborate | ~0.55 mol% | Used for the dimerization of methyl acrylate. orgsyn.orgorgsyn.org |

| 3-Benzyloxymethyl-2-methyl cyclopentanone | Trifluoromethanesulfonic acid | 5 mol% | Catalyzed the benzylation of the corresponding alcohol. d-nb.info |

Solvent Effects and Reaction Temperature

Solvent selection and reaction temperature are interdependent parameters that profoundly influence reaction outcomes, including yield, selectivity, and rate. The polarity of the solvent can affect the solubility of reagents and the stabilization of transition states, while temperature controls the reaction kinetics. cem.com

In a described synthesis of this compound, specific solvents and temperatures are used for different steps to optimize each transformation. orgsyn.org The initial alkylation step is performed in tetrahydrofuran (THF), a polar aprotic solvent, at temperatures ranging from -78°C to 0°C. orgsyn.org The subsequent cyclization is carried out in dichloromethane, a non-polar solvent. orgsyn.org

Solvent choice can also dictate the stereochemical or regiochemical outcome of a reaction. In the synthesis of a related compound, 2-methyl-3-vinylcyclopentanone, a solvent mixture of THF and hexamethylphosphoramide (B148902) (HMPA) was used to alter the ratio of isomeric products. uoi.gr The choice of solvent can even determine the entire course of a reaction. For example, the cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione yields different bicyclic products depending on whether the reaction is run in water or anhydrous ether. researchgate.net Temperature also plays a crucial role; microwave synthesis, for example, utilizes the ability of polar solvents to heat rapidly to bypass the solvent's boiling point in a pressurized system, often accelerating reaction rates significantly. cem.com

The following table details the solvents and temperatures employed in the synthesis of this compound and related compounds, illustrating their critical role.

| Reaction Step | Solvent(s) | Temperature (°C) | Purpose/Observation |

| Alkylation for this compound precursor | Tetrahydrofuran (THF) | -78 to 0 | Controlled addition and reaction of the lithium enolate. orgsyn.org |

| Cyclization for this compound | Dichloromethane | Not specified | Solvent for the aluminum chloride-mediated intramolecular acylation. orgsyn.org |

| Alkylation for 2-Methyl-3-vinylcyclopentanone | THF-HMPA (5:1) | Not specified | Altered the product ratio, though with reduced overall yield. uoi.gr |

| Cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Water | Not specified | Leads to a bridged ketol of the [3.2.1]bicyclooctane series. researchgate.net |

| Cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Anhydrous Ether | Not specified | Leads to a bicyclic ketol of the perhydroindan series. researchgate.net |

Reactions of the Ketone Moiety

The ketone group in this compound is a primary site for nucleophilic addition and redox reactions.

Reduction to Alcohols

The reduction of the ketone in this compound yields 2-methyl-2-vinylcyclopentanol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the resulting secondary alcohol. libretexts.org Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.org The reduction converts the ketone to a secondary alcohol, creating a new stereocenter. libretexts.org

Enzymatic reductions offer a high degree of stereoselectivity. For instance, engineered carbonyl reductases have been successfully used for the desymmetric reduction of related 2,2-disubstituted cyclopentanediones, yielding chiral 3-hydroxycyclopentanones with excellent enantiomeric and diastereomeric purity. researchgate.net This biocatalytic approach highlights the potential for producing specific stereoisomers of the corresponding alcohol, which are valuable chiral building blocks. researchgate.net

Table 1: Selected Reagents for Ketone Reduction

| Reagent/Catalyst | Product | Reaction Type | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-Methyl-2-vinylcyclopentanol | Chemical Reduction | A common, mild reducing agent for ketones. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Methyl-2-vinylcyclopentanol | Chemical Reduction | A more reactive reducing agent than NaBH₄. libretexts.org |

Oxidation Reactions

The oxidation of the ketone moiety in this compound is less straightforward. As a ketone, it is generally resistant to oxidation under mild conditions. quora.comstackexchange.com Unlike aldehydes, which are readily oxidized to carboxylic acids, or secondary alcohols that can be oxidized to ketones, ketones lack a hydrogen atom on the carbonyl carbon, making them less susceptible to oxidation. ck12.org

However, under forcing conditions with strong oxidizing agents, cleavage of carbon-carbon bonds can occur. For cyclic ketones, this can lead to the formation of dicarboxylic acids. bibliotekanauki.pl For example, the oxidation of cyclopentanone in the presence of a manganese(II) salt catalyst can yield glutaric acid with high conversion. bibliotekanauki.pl While specific studies on this compound are not prevalent, analogous reactions suggest that oxidative cleavage would likely occur at the C-C bonds adjacent to the carbonyl, potentially leading to a mixture of dicarboxylic acid products, though this is not a synthetically controlled or practical transformation. bibliotekanauki.pl

Reactions of the Vinyl Moiety

The vinyl group provides a site for electrophilic addition and cycloaddition reactions, often leaving the ketone group intact under appropriate conditions.

Addition Reactions

The carbon-carbon double bond of the vinyl group is susceptible to various addition reactions.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the vinyl group into a primary alcohol. Hydroboration of the vinyl group followed by oxidation would yield 2-(2-hydroxyethyl)-2-methylcyclopentanone. This transformation is demonstrated in the synthesis of related compounds where a vinyl group is converted to a carbinol. researchgate.net

Ozonolysis: Cleavage of the vinyl double bond via ozonolysis results in the formation of a carbonyl group. Ozonolysis of this compound followed by a reductive workup would yield 2-formyl-2-methylcyclopentanone. d-nb.info This aldehyde can then be further reduced to a hydroxymethyl group. d-nb.info

Michael Addition: The vinyl group can act as a Michael acceptor in conjugate addition reactions, particularly when activated. Thiol-ene Michael addition reactions, catalyzed by amines or phosphines, demonstrate the addition of thiols across a vinyl group. researchgate.net

Cycloaddition Reactions

The vinyl group can participate as a 2π-electron component in cycloaddition reactions to form new ring systems. These reactions are powerful tools in organic synthesis for building molecular complexity. nih.govlibretexts.org

[2+2+2] Cycloaddition: This reaction involves the combination of three unsaturated components. Cobalt-mediated [2+2+2] cycloadditions are particularly notable for their ability to construct polycyclic systems. psu.edu For instance, 2-methyl-3-vinylcyclopentanone, a constitutional isomer of the title compound, has been utilized in cobalt-mediated total synthesis of complex molecules like dl-estrone. uoi.gr The vinyl group participates with two alkyne units to form a new benzene (B151609) ring fused to the cyclopentane (B165970) core.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can form four-membered rings. libretexts.org Ketenes can also undergo thermal [2+2] cycloadditions with alkenes to produce cyclobutanones. nih.gov

1,3-Dipolar Cycloaddition: The vinyl group can act as a dipolarophile in reactions with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings (isoxazolidines). mdpi.com

Stereoselective Transformations

Achieving stereocontrol is a significant challenge and a key goal in the synthesis of complex molecules derived from this compound. The presence of a quaternary stereocenter at the C2 position makes stereoselective reactions particularly important.

The creation of α-vinyl quaternary stereocenters is a challenging transformation in organic synthesis. nih.gov Strategies often involve stereoselective additions to form this center. nih.gov Palladium-catalyzed asymmetric allylic alkylation has been used to create a quaternary center with excellent enantiomeric excess in a related system, which then allows for the synthesis of a cyclopentenone core. researchgate.net

Stereoselective reductions of the ketone, as mentioned previously, can be achieved using biocatalysts to yield specific stereoisomers of the corresponding alcohol. researchgate.net Furthermore, cycloaddition reactions can proceed with high diastereoselectivity. For example, intramolecular [2+2] cycloadditions of related ketenes have been shown to produce cis-fused cyclobutanones with high diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the transition state geometry, which aims to minimize steric interactions. uoi.gr

Diastereoselective Processes

The inherent chirality of this compound, which possesses a stereocenter at the C2 position, plays a crucial role in directing the stereochemical outcome of subsequent reactions. The steric hindrance imposed by the methyl and vinyl groups influences the approach of reagents, leading to the preferential formation of one diastereomer over another. This substrate-controlled diastereoselectivity is a valuable tool in organic synthesis.

A notable example of a diastereoselective transformation involving this compound is the Michael addition. rug.nlwikipedia.org In such reactions, the existing stereocenter at C2 effectively shields one of the prochiral faces of the enolate formed from the cyclopentanone. This facial bias directs the incoming electrophile to the less hindered face, resulting in a high degree of diastereoselectivity. rug.nl

An exemplary diastereoselective Michael addition is the reaction of (S)-2-methyl-3-vinylcyclopentanone with a suitable Michael acceptor. The trans-diastereoselective addition is a direct consequence of the shielding effect of the substituents on the cyclopentanone ring. rug.nl This principle has been demonstrated in the synthesis of complex molecules where controlling the relative stereochemistry is paramount. rug.nl

| Reactant | Michael Acceptor | Product | Yield | Diastereomeric Ratio (d.r.) |

| (S)-2-Methyl-3-vinylcyclopentanone | 4-methoxy-2-methylphenyl vinyl ketone | (2S,3S)-2-[3-(4-methoxy-2-methylphenyl)-3-oxopropyl]-2-methyl-3-vinylcyclopentanone | 60% | Not specified, but described as trans-diastereoselective rug.nl |

This table presents data on a diastereoselective Michael addition reaction involving a derivative of this compound.

Enantioselective Processes

The generation of this compound and its derivatives in an enantiomerically pure form is a significant challenge in asymmetric synthesis due to the presence of a quaternary stereocenter. nih.gov Direct enantioselective α-vinylation of a ketone to create such a center is a difficult transformation, with a limited number of catalytic methods reported. nih.gov However, several strategies have been developed to access enantiomerically enriched vinyl cyclopentanones and their structural analogs.

One successful approach involves the palladium-catalyzed decarbonylative dehydration of a chiral δ-oxocarboxylic acid. This method has been effectively applied to the synthesis of the cyclohexanone (B45756) analog, (R)-2-methyl-2-vinylcyclohexanone, achieving high enantioselectivity. nih.gov The precursor carboxylic acid is accessible through established enantioselective methods, such as asymmetric Michael additions. nih.gov This strategy highlights an indirect yet powerful method for accessing these chiral building blocks.

| Precursor | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| (R)-3-(1-Methyl-2-oxocyclohexyl)propanoic acid | Palladium(II) acetate | (R)-2-Methyl-2-vinylcyclohexanone | 60% | 92% ee nih.gov |

This table details the enantioselective synthesis of a cyclohexanone analog of this compound.

Another key strategy for the enantioselective synthesis of substituted cyclopentanones involves the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated cyclopentenones. nih.govbeilstein-journals.org For instance, the copper-catalyzed asymmetric conjugate addition of Grignard reagents to 2-methylcyclopentenone, a direct precursor to the vinyl derivative, can furnish 2,3-disubstituted cyclopentanones with high enantiomeric purity. nih.govbeilstein-journals.org The resulting enolate can be subsequently trapped with various electrophiles in a one-pot reaction, allowing for the creation of complex, stereodefined cyclopentanone structures. nih.govbeilstein-journals.org While this does not directly yield this compound, it establishes the crucial stereochemistry at the C2 and C3 positions, which can then be elaborated to the desired vinyl-substituted product.

| Substrate | Reagent | Catalyst System | Product Type | Enantiomeric Ratio (er) |

| 2-Methylcyclopentenone | Grignard reagents | Copper / Rev-Josiphos | 2,3-Disubstituted cyclopentanones | Up to 97:3 er nih.govbeilstein-journals.org |

This table summarizes the results of an enantioselective conjugate addition to a precursor of this compound.

These examples underscore the synthetic utility of this compound and its precursors in stereoselective synthesis, providing pathways to complex molecules with controlled stereochemistry.

Scope and Objectives of Research on 2 Methyl 2 Vinylcyclopentanone

Research on 2-Methyl-2-vinylcyclopentanone is driven by the desire to harness its unique structural features for the advancement of organic synthesis. The primary objectives of this research include the development of novel and efficient synthetic routes to the molecule itself and its derivatives. orgsyn.org Furthermore, a significant focus is placed on exploring its reactivity in a variety of chemical transformations to understand how the interplay of the cyclopentanone (B42830) ring and its substituents can be exploited to create new and valuable chemical entities. Ultimately, the goal is to utilize this compound as a versatile building block for the synthesis of complex target molecules, including natural products and their analogs with potential applications in medicine and materials science.

Asymmetric Synthesis Approaches to Chiral 2 Methyl 2 Vinylcyclopentanone and Analogues

Challenges in Forming Quaternary Stereocenters at the Alpha-Vinyl Position

The construction of all-carbon quaternary stereocenters, particularly those α to a carbonyl group and bearing a vinyl substituent, presents a significant hurdle in synthetic organic chemistry. caltech.eduacs.org The creation of these fully substituted carbon centers is a demanding task due to several inherent challenges. acs.org

A primary difficulty lies in overcoming the steric hindrance associated with bringing together a nucleophile and an electrophile at a tetrasubstituted carbon. This congestion can significantly slow down the desired bond formation, often requiring harsh reaction conditions that can lead to side reactions or decomposition.

Furthermore, achieving high enantioselectivity is a formidable task. The prochiral enolate intermediate must be approached by the electrophile from one face with high preference. This requires a well-organized transition state, which is often difficult to achieve due to the subtle energetic differences between the two competing pathways. The development of catalytic asymmetric methods that can effectively generate a fully substituted carbon center remains a key area of research. acs.org The synthesis of vicinal quaternary stereocenters, where two such centers are adjacent, exacerbates these challenges even further. pnas.org

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy has been a cornerstone of asymmetric synthesis for decades.

In the context of synthesizing chiral cyclopentanones, chiral auxiliaries can be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step. For instance, oxazolidinones, popularized by David Evans, are widely used auxiliaries. wikipedia.orgtcichemicals.com An N-acyloxazolidinone can undergo diastereoselective enolate formation and subsequent alkylation. The stereochemical course of the reaction is dictated by the chiral environment created by the auxiliary, which effectively shields one face of the enolate from the incoming electrophile. bath.ac.uk

Another notable class of auxiliaries includes camphorsultams, which have proven effective in various asymmetric transformations, including Michael additions. wikipedia.org Sulfoxides have also been employed as chiral auxiliaries. For example, the conjugate addition of organometallic reagents to α,β-unsaturated sulfoxides can proceed with high diastereoselectivity, with the chirality being transferred from the sulfur atom to the β-carbon. This approach has been successfully applied to the synthesis of enantiomerically pure 3-substituted cyclopentanones, including 3-vinylcyclopentanone. researchgate.net

The general scheme for using a chiral auxiliary involves three main stages:

Attachment: The achiral substrate is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The key bond-forming reaction is performed, where the auxiliary directs the formation of one diastereomer over the other.

Removal: The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. wikipedia.org

Asymmetric Catalysis in Vinylcyclopentanone Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, represents a more efficient and elegant approach to asymmetric synthesis. wikipedia.org This field is broadly divided into organocatalysis, transition metal catalysis, and enzymatic catalysis.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. cardiff.ac.uk This area has grown rapidly since 2000, offering a powerful alternative to metal-based and enzymatic catalysts. cardiff.ac.ukrsc.orgnih.gov Key activation modes in organocatalysis include the formation of enamine and iminium ion intermediates from carbonyl compounds using chiral secondary amines like proline. cardiff.ac.ukbeilstein-journals.org

For the synthesis of α-quaternary ketones, enamine catalysis is particularly relevant. A chiral amine catalyst reacts with a ketone to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent reaction with an electrophile to occur on one of the enamine's two faces, leading to an enantiomerically enriched product. mdpi.com This approach avoids the issue of generating mixtures of regioisomeric enolates often encountered with traditional base-mediated methods. acs.org

While the direct asymmetric α-vinylation of ketones using organocatalysis is challenging, related transformations have been extensively studied. For example, the organocatalytic Michael addition of nucleophiles to α,β-unsaturated aldehydes and ketones is a well-established method for creating chiral centers. mdpi.com The development of bifunctional catalysts, such as cinchona-derived thioureas, which can activate both the nucleophile and the electrophile through hydrogen bonding, has enabled highly enantioselective conjugate additions. mdpi.com

Transition Metal Catalysis (e.g., Palladium, Copper, Ruthenium, Iridium)

Transition metal catalysis is a powerful tool for constructing C-C bonds, and numerous methods have been developed for the asymmetric synthesis of α-quaternary ketones. acs.orgrsc.org Complexes of palladium, copper, ruthenium, and iridium are frequently employed. acs.orgresearchgate.net

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent method for creating quaternary stereocenters. caltech.edu In this reaction, a palladium(0) complex reacts with an allylic electrophile to form a π-allyl palladium(II) intermediate. A prochiral enolate then attacks this intermediate, and the stereochemical outcome is controlled by the chiral ligand coordinated to the palladium center. caltech.edu This has been applied to generate α-quaternary ketones with high enantiomeric excess. caltech.eduacs.org

Copper-catalyzed reactions are also valuable. For example, the asymmetric conjugate addition of organometallic reagents (like organozincs or Grignard reagents) to α,β-unsaturated cyclopentenones can install a chiral center at the β-position. While this does not directly form the α-vinyl quaternary center, it is a key step in building the chiral cyclopentane (B165970) core, which can be further functionalized.

Iridium catalysts have been studied for asymmetric allylic alkylations that can generate vicinal quaternary and tertiary stereocenters in a single step. acs.org Ruthenium complexes have also been used in various catalytic processes, including cyclization reactions that can form cyclic ketone structures. researchgate.netuq.edu.au

Below is a table summarizing selected transition metal-catalyzed reactions for the formation of quaternary centers.

| Catalyst System | Reaction Type | Substrate Example | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Pd(0) / Chiral Ligand | Asymmetric Allylic Alkylation | γ-Lactam | α-Vinyl-α-methyl-γ-lactam | Up to 94% ee | acs.org |

| Pd(0) / (S)-tBu-PHOX | Asymmetric Allylic Alkylation | Tetralone Enolate | α-Allyl-α-methyltetralone | Up to 92% ee | acs.org |

| Pd(dba)₂ / Pyridinooxazoline | Conjugate Addition | β-Substituted Cyclic Enone | Ketone with β-benzylic quaternary center | High ee | acs.org |

| Cu/Mg / Chiral Ligand | Asymmetric Propargylic Substitution | Racemic Propargylic Ester | Product with vicinal tertiary and quaternary centers | High dr and ee | researchgate.net |

Enzymatic Catalysis

Enzymes are highly efficient and stereoselective biocatalysts that operate under mild conditions. nih.gov Their use in organic synthesis has expanded significantly, offering environmentally benign routes to chiral molecules. mdpi.com For the synthesis of chiral 2-methyl-2-vinylcyclopentanone and its analogues, enzymatic methods such as kinetic resolution and desymmetrization are particularly relevant.

A chemo-enzymatic approach has been reported for the synthesis of stereochemically pure 3-acetoxy-2-methyl-2-vinylcyclopentanone. elsevierpure.comnii.ac.jp This method likely involves an enzymatic resolution step, where an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture of a precursor alcohol, leaving the other enantiomer in high purity. For example, lipases such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) are widely used for such resolutions due to their broad substrate scope and high selectivity. nih.gov

Nitrilases have also been employed for the enantioselective synthesis of chiral building blocks. For instance, a nitrilase from Rhodococcus rhodochrous was used to hydrolyze a prochiral dinitrile, yielding a chiral cyano-carboxylic acid with high enantiomeric excess, which could serve as a precursor for more complex molecules. nih.gov

Applications of 2 Methyl 2 Vinylcyclopentanone in Complex Molecule Synthesis

Role as a Building Block for Cyclopentanoid Natural Products

The cyclopentanone (B42830) ring is a foundational element in numerous biologically active natural products. Derivatives of 2-methyl-2-vinylcyclopentanone serve as key precursors for the stereocontrolled synthesis of these complex targets.

Jasmonates are a class of plant hormones characterized by a cyclopentanone structure, which play critical roles in plant development and defense responses. nih.gov A close analogue and synthetic precursor, 2-carbomethoxy-3-vinylcyclopentanone, is a versatile intermediate used in the synthesis of methyl dihydrojasmonate. orgsyn.orglookchem.com Synthetic strategies often involve the Michael addition of malonic acid esters to a cyclopentenone core, followed by hydrolysis, decarboxylation, and esterification to yield the final jasmonate product. lookchem.com Alternative routes leverage palladium-catalyzed cyclization of acyclic precursors, such as methyl 3-oxo-8-phenoxy-6-octenoate, where the formation of the five-membered ring (2-carbomethoxy-3-vinylcyclopentanone) is a key step. lookchem.com The synthesis of methyl dihydrojasmonate is significant as this compound is a widely used fragrance component, prized for its floral, jasmine-like scent. lookchem.com

Table 1: Key Intermediates in Jasmonate Synthesis

| Precursor Compound | Target Molecule | Synthetic Approach |

|---|---|---|

| 2-Carbomethoxy-3-vinylcyclopentanone | Methyl Dihydrojasmonate | Conjugate addition-cyclization; Palladium-catalyzed cyclization. orgsyn.orglookchem.com |

| 2-Pentyl-2-cyclopenten-1-one | Methyl Dihydrojasmonate | Michael addition with malonic esters. lookchem.comgoogle.com |

The cyclopentane (B165970) ring also forms the characteristic D-ring of steroids. In this context, functionalized vinyl cyclopentanones have been employed as crucial building blocks. For instance, the total synthesis of 18-hydroxyestrone, an aromatic steroid, has been accomplished using 2-methoxycarbonyl-3-vinyl-cyclopentanone as the D-ring component. doi.orgresearchgate.net This strategy involves a cycloaddition reaction with an o-quinodimethane intermediate to construct the B and C rings of the steroid nucleus onto the pre-formed D-ring. doi.org The use of such vinyl cyclopentanone derivatives provides a convergent and efficient pathway to complex steroid architectures. orgsyn.orgresearchgate.net

Integration into Total Syntheses of Specific Natural Products

The reactivity of the vinyl and carbonyl groups allows for the integration of this compound and its derivatives into broader synthetic strategies for natural product synthesis.

An all-carbon quaternary stereocenter at the α-position of a carbonyl group, particularly one bearing a vinyl substituent, is a common structural motif in many natural products. caltech.edu However, the direct α-vinylation of carbonyl compounds to create such a center is a synthetically challenging transformation. nih.gov Modern synthetic methods have been developed to address this challenge. One such strategy involves the palladium-catalyzed decarbonylative dehydration of δ-oxocarboxylic acids, which serve as masked α-vinyl carbonyl compounds. caltech.edunih.gov This approach allows for the enantioselective construction of the required quaternary stereocenter in a precursor molecule, which is then "unveiled" to form the α-vinyl ketone. caltech.edu This methodology highlights the strategic importance of the α-vinyl carbonyl unit and provides a pathway to access compounds like this compound in an enantiomerically pure form for use in total synthesis. nih.gov

Cyclopentanone annulation, the formation of a five-membered ring onto an existing molecular scaffold, is a powerful strategy in organic synthesis. The Dieckmann cyclization is a classic example, involving the intramolecular condensation of a diester to form a β-keto ester, which can then be converted to a cyclopentanone. This approach is used to prepare precursors like 2-carbomethoxy-3-vinylcyclopentanone from acyclic starting materials like dimethyl (E)-2-hexenedioate. orgsyn.org Another fundamental ring-forming process is the Robinson annulation, which typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While often used for six-membered rings (e.g., Wieland-Miescher ketone), the principles are applicable to cyclopentanone systems, providing a robust method for constructing fused-ring systems common in terpenes and steroids. researchgate.net

Table 2: Annulation Reactions for Cyclopentanone Synthesis

| Annulation Strategy | Description | Application Example |

|---|---|---|

| Dieckmann Cyclization | Intramolecular condensation of a diester to form a cyclic β-keto ester. | Synthesis of 2-carbomethoxy-3-vinylcyclopentanone. orgsyn.org |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation to form a new ring. | General strategy for fused carbocyclic systems. researchgate.net |

Intermediate in the Synthesis of Organic Intermediates

Beyond its direct application in the total synthesis of specific natural products, this compound and its derivatives are recognized as critical and versatile intermediates for creating a variety of other organic compounds. orgsyn.org The presence of both a reactive ketone group and a vinyl group allows for a diverse range of subsequent chemical transformations. These derivatives are key starting materials in the production of pharmaceuticals and agrochemicals, where the cyclopentanone core serves as a scaffold for further functionalization.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum for 2-Methyl-2-vinylcyclopentanone provides key signals that confirm its unique structure. In one synthesis, the ¹H NMR spectrum was recorded in carbon tetrachloride (CCl₄), revealing four distinct sets of signals corresponding to the different proton environments in the molecule orgsyn.org.

The methyl group protons, being shielded and having no adjacent protons to couple with, appear as a sharp singlet. The protons of the cyclopentanone (B42830) ring's three methylene (B1212753) groups overlap in a complex multiplet. The vinyl group produces the most characteristic signals: the two terminal (=CH₂) protons appear as a multiplet, and the single vinyl proton (-CH=) appears as a doublet of doublets due to coupling with the two non-equivalent terminal vinyl protons orgsyn.org.

Table 1: ¹H NMR Spectroscopic Data for this compound orgsyn.org

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| 0.73 | Singlet (s) | 3H | -CH₃ | N/A |

| 1.6–2.3 | Multiplet (m) | 6H | -(CH₂)₃- | N/A |

| 4.67–5.07 | Multiplet (m) | 2H | C=CH₂ | N/A |

Note: Data obtained from a spectrum recorded in CCl₄.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, allowing researchers to count the number of non-equivalent carbons and identify their chemical environment weebly.compressbooks.publibretexts.org.

For this compound (C₈H₁₂O), the ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each of the eight carbon atoms in its asymmetric structure. The chemical shift of each carbon is influenced by its hybridization and proximity to electronegative atoms or functional groups libretexts.orglibretexts.org. The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield, typically in the 200-220 ppm range for a ketone weebly.com. The sp²-hybridized carbons of the vinyl group would appear in the olefinic region (approx. 110-145 ppm). The quaternary carbon bonded to both the methyl and vinyl groups would also be found in this region. The sp³-hybridized carbons of the methylene (-CH₂-) groups in the ring and the methyl (-CH₃) group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| Carbonyl (-C =O) | 200 - 220 |

| Vinyl (-C H=CH₂) | 135 - 145 |

| Vinyl (-CH=C H₂) | 110 - 120 |

| Quaternary (-C (CH₃)(CH=CH₂)-) | 45 - 55 |

| Methylene (-C H₂-) (ring carbons) | 20 - 40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups orgsyn.org.

The most prominent peak is a strong, sharp absorption around 1730 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of a five-membered ring ketone orgsyn.orgpressbooks.pub. The spectrum also shows absorptions corresponding to the vinyl group, including a C=C stretching vibration at 1640 cm⁻¹ and C-H stretching of the sp² carbons at 3070 cm⁻¹ orgsyn.org. Additional peaks for sp³ C-H stretching are observed around 2950 cm⁻¹ orgsyn.org.

Table 3: Key IR Absorption Bands for this compound orgsyn.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3070 | C-H Stretch | Vinyl (sp² C-H) |

| 2950 | C-H Stretch | Alkyl (sp³ C-H) |

| 1730 | C=O Stretch (strong) | Ketone (in 5-membered ring) |

| 1640 | C=C Stretch | Vinyl |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₈H₁₂O, corresponding to a molecular weight of approximately 124.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 124. The molecule would also undergo predictable fragmentation. Common fragmentation pathways would include the loss of the methyl group (•CH₃, 15 mass units) to produce a fragment ion at m/z = 109, and the loss of the vinyl group (•CH=CH₂, 27 mass units) to yield a fragment at m/z = 97. These fragmentation patterns are crucial for confirming the connectivity of the synthesized molecule.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for separating the desired product from unreacted starting materials, byproducts, and catalysts after a chemical reaction.

Column chromatography is a widely used purification technique in organic synthesis for isolating compounds from a mixture researchgate.net. For the purification of this compound, a glass column would be packed with a solid stationary phase, typically silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a liquid mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate, is passed through the column orgsyn.org.

The separation occurs because components of the mixture travel down the column at different rates based on their differing affinities for the stationary and mobile phases. Since this compound is a moderately polar compound due to its ketone group, it would adhere to the polar silica gel more strongly than nonpolar byproducts but less strongly than highly polar impurities. By gradually increasing the polarity of the eluent, the compounds can be eluted sequentially, collected in separate fractions, and analyzed (for example, by thin-layer chromatography) to isolate the pure this compound researchgate.netorgsyn.org.

Gas Chromatography

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for separating isomers and quantifying the components of a sample.

Research Findings

In research settings, GC, particularly when coupled with mass spectrometry (GC-MS), is the method of choice for the definitive identification of substituted cyclopentanones. The analysis of structurally similar 2-alkylcyclobutanones has been successfully performed using GC-MS, indicating a similar approach would be effective for this compound. nih.govnih.govresearchgate.net For instance, the determination of 2-dodecylcyclobutanone (B1216275) (2-DCB) and 2-tetradecylcyclobutanone (B124013) (2-TCB) in various matrices is well-established, relying on their separation by GC and identification by MS. nih.gov

The selection of the stationary phase is critical for achieving optimal separation. For ketones and other moderately polar compounds, a variety of capillary columns can be employed. Non-polar phases, such as those based on phenyl arylene (like DB-5ms), or semi-polar phases, like 50% phenyl dimethylsiloxane, are commonly used for the separation of cyclic and alkylated aromatic compounds and would be suitable for this analysis. mdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater resolving power for complex samples. copernicus.org

The expected elution order in GC is generally based on the boiling point and polarity of the compounds. For this compound, its volatility would allow for relatively short retention times under typical GC conditions. The mass spectrum obtained from a GC-MS analysis would provide the definitive structural confirmation, showing a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl and vinyl groups.

Interactive Data Table: Typical Gas Chromatography Parameters for the Analysis of Substituted Cyclopentanones

| Parameter | Value | Rationale |

| Column Type | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-polarity phase suitable for a wide range of analytes, including ketones. |

| Carrier Gas | Helium or Hydrogen | Provides good efficiency and is inert. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp: 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers high sensitivity for quantification. |

High-Performance Liquid Chromatography

High-performance liquid chromatography is a complementary technique to GC, particularly useful for less volatile compounds or those that are thermally labile. For the analysis of ketones like this compound, which is an α,β-unsaturated ketone, HPLC is often performed after a derivatization step to enhance detection.

Research Findings

A common and effective strategy for the HPLC analysis of ketones is their derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netauroraprosci.comwaters.com This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that is highly chromophoric, allowing for sensitive detection by UV-Vis spectrophotometry, typically around 360 nm. researchgate.netauroraprosci.comwaters.com This pre-column derivatization method has been successfully applied to the analysis of various ketones, including cyclopentanone, in different sample matrices. researchgate.netscientificlabs.co.uk

The separation of the resulting hydrazones is typically achieved using reversed-phase HPLC. A C18 or C8 stationary phase is commonly employed, offering good retention and separation of these relatively non-polar derivatives. researchgate.netnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve a good separation of multiple components with varying polarities. researchgate.netwaters.com

The application of Ultra-High-Performance Liquid Chromatography (UPLC) can significantly reduce analysis time while improving resolution compared to traditional HPLC. waters.com The use of smaller particle size columns in UPLC allows for faster flow rates without sacrificing separation efficiency.

Interactive Data Table: Typical High-Performance Liquid Chromatography Parameters for the Analysis of Ketone-DNPH Derivatives

| Parameter | Value | Rationale |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | Reacts with the ketone to form a UV-active derivative, enhancing detection sensitivity. |

| Column Type | C18 or C8 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) | Reversed-phase columns that provide good separation for the non-polar DNPH derivatives. |

| Mobile Phase | Gradient of Acetonitrile and Water | A versatile mobile phase for reversed-phase HPLC, allowing for the elution of a range of compounds. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard HPLC columns. |

| Detector | UV-Vis Detector at 360 nm | The DNPH derivatives have a strong absorbance at this wavelength, providing high sensitivity. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. auroraprosci.com |

Future Directions and Emerging Research Areas

Development of Novel and Green Synthetic Methodologies

The chemical industry is increasingly focusing on the development of environmentally benign synthetic processes. For the synthesis of 2-Methyl-2-vinylcyclopentanone and related compounds, future research is expected to prioritize green chemistry principles. This includes the use of safer solvents, the reduction of waste, and the development of more energy-efficient reaction conditions.

One promising avenue is the adoption of greener solvents. Traditional organic solvents often pose environmental and health risks. Researchers are actively exploring alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered more environmentally friendly. nih.govnih.gov These solvents have shown promise in various organic syntheses, including peptide synthesis, and their application could significantly reduce the environmental footprint of producing this compound. nih.gov The use of water as a solvent, where feasible, also represents a key goal in green synthesis. nih.gov

Furthermore, the development of "one-pot" syntheses, where multiple reaction steps are carried out in the same vessel, can improve efficiency and reduce waste. patsnap.com For instance, a one-pot synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one has been reported, highlighting a potential strategy for related cyclopentanone (B42830) derivatives.

Future methodologies will likely also focus on atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through the design of novel reaction pathways that minimize the formation of byproducts.

Exploration of New Catalytic Systems (e.g., heterogeneous, recyclable catalysts)

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems is a major area of research. For the synthesis of this compound, the exploration of heterogeneous and recyclable catalysts is a key future direction.

The table below summarizes different types of catalysts and their potential application in the synthesis of cyclopentanone derivatives.

| Catalyst Type | Example | Potential Application in this compound Synthesis | Advantages |

| Homogeneous | Rhodium and ruthenium complexes | Asymmetric hydrogenation to create specific stereoisomers. | High activity and selectivity. |

| Heterogeneous | Platinum or Palladium on a solid support (e.g., Alumina, ZSM-5) | General synthesis and hydrogenation steps. | Ease of separation, recyclability, reduced cost. nih.govgoogle.com |

| Phase Transfer | Quaternary ammonium (B1175870) salts | Facilitating reactions between reactants in different phases, for instance, in epoxidation steps. google.com | Improved reaction rates and yields in multiphasic systems. google.com |

The development of catalysts from renewable resources is another emerging area. For instance, modified corn starch with catalytic groups has been explored, aligning with the principles of green chemistry. mdpi.com

Advanced Asymmetric Synthesis Strategies

Asymmetric synthesis, the synthesis of a chiral compound in an unequal mixture of stereoisomers, is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule can be dependent on its stereochemistry. uwindsor.cayork.ac.ukresearchgate.net this compound possesses a chiral center, and the development of methods to selectively synthesize one enantiomer over the other is a significant research goal.

Future research will likely focus on the application of advanced asymmetric catalysis to control the stereochemistry of the molecule. This includes the use of chiral catalysts, which can be either metal-based or purely organic molecules (organocatalysts). york.ac.uk Chiral metal complexes, for example, have been successfully used in the asymmetric hydrogenation of related cyclic ketones. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. rsc.org Chiral amines and their derivatives have been shown to be effective in catalyzing asymmetric reactions in the synthesis of substituted cyclopentanones.

The development of diastereoselective reactions, where a new stereocenter is formed with a specific configuration relative to an existing one, is another important strategy. nih.gov This can be achieved by using chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are later removed. york.ac.uk

The table below outlines various strategies for asymmetric synthesis applicable to this compound.

| Asymmetric Strategy | Description | Potential Outcome for this compound |

| Chiral Catalysis | Use of a chiral catalyst to influence the stereochemical pathway of the reaction. | Enantiomerically enriched this compound. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the formation of a new stereocenter. york.ac.uk | Formation of a specific diastereomer, which can then be converted to a single enantiomer. york.ac.uk |

| Diastereoselective Reactions | Controlling the stereochemistry of a newly formed chiral center in relation to an existing one. nih.gov | Synthesis of specific stereoisomers of more complex derivatives of this compound. |

Applications in Materials Science

The unique chemical structure of this compound, featuring both a reactive carbonyl group and a polymerizable vinyl group, suggests a range of potential applications in materials science.

The presence of the vinyl group makes this compound a potential monomer for polymerization reactions. Future research could explore its homo- and copolymerization to create novel polymers with unique properties. The cyclopentanone ring incorporated into the polymer backbone could impart specific thermal and mechanical characteristics. The field of polymer science is vast, with applications ranging from everyday plastics to specialized engineering materials. ksu.edu.sa

Furthermore, cyclopentanone derivatives have been investigated as photoinitiators in two-photon photopolymerization, a technique used for 3D microfabrication. This suggests that this compound or its derivatives could be explored for similar applications in advanced manufacturing and materials design.

The carbonyl group of the cyclopentanone ring also offers a site for further chemical modification, allowing for the synthesis of functional polymers and materials. For example, the ketone could be converted to other functional groups to create cross-linkable polymers or materials with specific surface properties.

Q & A

Q. What are the common synthetic routes for 2-methyl-2-vinylcyclopentanone, and how are reaction conditions optimized?

Synthesis of this compound typically involves cyclopentanone derivatives as starting materials. A method analogous to the phenylselenyl-substituted cyclopentanone synthesis () can be adapted by introducing a vinyl group via nucleophilic addition or alkylation. Key parameters include:

- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while non-polar solvents improve selectivity.

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., LDA) are used to activate intermediates.

Yield optimization requires iterative testing of these variables and purification via fractional distillation or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

- GC-MS : For purity assessment and identification of volatile byproducts (e.g., unreacted cyclopentanone derivatives) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the vinyl group's presence (δ ~4.5–6.5 ppm for vinyl protons) and cyclopentanone backbone.

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) validate the structure.

Physical properties (e.g., boiling point ~139–161°C, density ~0.91–0.98 g/cm³) align with structurally similar compounds listed in .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its reactivity in Diels-Alder reactions?

The electron-deficient vinyl group acts as a dienophile, enabling cycloaddition with dienes to form bicyclic frameworks. Experimental design considerations:

- Steric effects : The methyl group adjacent to the vinyl moiety may hinder regioselectivity. Computational modeling (DFT) predicts transition states to guide reactant choice.

- Solvent polarity : High-polarity solvents (e.g., DMSO) accelerate reaction rates by stabilizing polar intermediates.

Contradictions in reported yields (e.g., 40–75%) may arise from differences in diene nucleophilicity or competing side reactions, necessitating kinetic studies .

Q. What strategies resolve contradictions in thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 120–150°C) may stem from impurities or measurement techniques. Methodological solutions:

- DSC/TGA analysis : Perform under inert atmospheres to isolate degradation pathways.

- Batch consistency checks : Compare multiple synthetic batches using HPLC to rule out impurity-driven instability.

Cross-referencing with structurally analogous compounds (e.g., 2-methylcyclopentenone, ) provides baseline stability expectations .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes in microbial pathways) to prioritize synthesis.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the vinyl moiety) with antimicrobial activity.

Pilot studies on similar aldehydes () suggest moderate bioactivity, but experimental validation via MIC assays is critical .

Methodological Recommendations

- Synthetic optimization : Use design-of-experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios.

- Data validation : Cross-check thermal stability results with independent labs to mitigate measurement bias .

- Bioactivity studies : Combine in silico predictions with in vitro assays to balance efficiency and reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.